molecular formula C10H14N2O2 B13711634 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide

3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide

Cat. No.: B13711634
M. Wt: 194.23 g/mol
InChI Key: GSXMRZNVDIMTTQ-NUHJPDEHSA-N
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Description

(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.

Industrial Production Methods

Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.

    Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.

    Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Nicotine: The parent compound, widely studied for its biological effects.

    Nicotine N-oxide: A mono-oxidized derivative of nicotine.

    Anabasine: Another alkaloid found in tobacco with similar biological activities.

Uniqueness

(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1

InChI Key

GSXMRZNVDIMTTQ-NUHJPDEHSA-N

Isomeric SMILES

C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-]

Canonical SMILES

C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-]

Origin of Product

United States

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